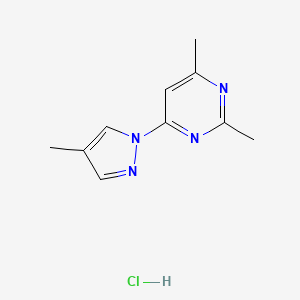

2,4-dimethyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine hydrochloride

Description

2,4-Dimethyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine hydrochloride is a heterocyclic organic compound featuring a pyrimidine core substituted with methyl groups at positions 2 and 4, and a 4-methylpyrazole moiety at position 4. The hydrochloride salt enhances its solubility in polar solvents, making it advantageous for pharmaceutical or agrochemical applications. Pyrimidine derivatives are widely studied for their biological activity, including kinase inhibition and antimicrobial properties .

Propriétés

IUPAC Name |

2,4-dimethyl-6-(4-methylpyrazol-1-yl)pyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4.ClH/c1-7-5-11-14(6-7)10-4-8(2)12-9(3)13-10;/h4-6H,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCGGYPXBODMPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)N2C=C(C=N2)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine hydrochloride typically involves the condensation of hydrazinopyrimidines with acetylacetone or 1,1,3,3-tetramethoxypropane . The reaction conditions often require a solvent such as ethanol and a base like sodium bicarbonate to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-dimethyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. Notably, it has shown promise in the following areas:

- Anticancer Activity: Research indicates that derivatives of similar structures exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), crucial for cancer cell proliferation. For instance, compounds derived from pyrazole-pyrimidine scaffolds have demonstrated sub-micromolar antiproliferative activity against various cancer cell lines .

- Antimicrobial Properties: Compounds containing pyrazole rings have been reported to possess significant antimicrobial activity against a range of pathogens, including bacteria and fungi . The incorporation of the pyrimidine structure may enhance these effects.

Biological Activities

The biological activities of 2,4-dimethyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine hydrochloride extend beyond anticancer effects:

- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it may act as an inhibitor of CDK2, which plays a vital role in cell cycle regulation .

- Anti-inflammatory Effects: Similar pyrazole derivatives have exhibited anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Case Study 1: CDK Inhibition

In a study focusing on the synthesis of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, compounds were identified that exhibited potent CDK2 inhibitory activity with a value as low as 0.005 µM. This highlights the potential of pyrazole-containing pyrimidines in developing targeted cancer therapies .

Case Study 2: Antimicrobial Efficacy

A series of pyrazole derivatives were synthesized and tested for their antimicrobial efficacy. Results indicated that certain derivatives displayed significant activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the pyrazole and pyrimidine structures can lead to enhanced antimicrobial properties .

Mécanisme D'action

The mechanism of action of 2,4-dimethyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional differences between the target compound and its analogs are critical for understanding its unique properties.

Structural Analogues

4-Chloro-6-(2-ethyl-1H-imidazol-1-yl)-2-methylpyrimidine

- Substituents : Chloro (position 4), 2-ethylimidazole (position 6), methyl (position 2).

- Key Differences :

- The chloro group at position 4 is electron-withdrawing, reducing electron density on the pyrimidine ring compared to the methyl group in the target compound.

- The ethylimidazole moiety introduces steric bulk and altered hydrogen-bonding capacity compared to the 4-methylpyrazole in the target compound .

4-Chloro-2-methyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine

- Substituents : Chloro (position 4), methyl (position 2), 4-methylimidazole (position 6).

- Key Differences :

- The imidazole ring (two adjacent nitrogen atoms) provides distinct electronic and coordination properties compared to pyrazole (non-adjacent nitrogens).

- The absence of a hydrochloride salt reduces solubility in aqueous media relative to the target compound .

Physicochemical and Functional Comparisons

Research Findings

- Target Compound : The pyrazole ring may confer selective binding to kinase ATP pockets, while the methyl groups enhance lipophilicity for membrane penetration. The hydrochloride salt improves bioavailability .

- Chloro-Imidazole Analogs : Chloro-substituted pyrimidines exhibit higher reactivity in nucleophilic substitution reactions, making them intermediates for functionalized derivatives. Imidazole’s dual nitrogen sites enable metal coordination, relevant in catalysis .

Activité Biologique

2,4-Dimethyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine hydrochloride (CAS Number: 2320226-32-0) is a compound of interest due to its potential biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and herbicidal effects, supported by relevant research findings and case studies.

- Molecular Formula : C₁₀H₁₃ClN₄

- Molecular Weight : 224.69 g/mol

- Structure : The compound features a pyrimidine core substituted with a pyrazole moiety, which is known for enhancing biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures to this compound. For instance:

- Inhibition of Cancer Cell Lines : Research conducted on various pyrazole derivatives indicated significant cytotoxicity against human cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast adenocarcinoma). For example, one derivative exhibited an IC₅₀ of 0.39 ± 0.06 µM against MCF7 cells .

The compound's mechanism may involve:

- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer proliferation, including Aurora-A kinase and Janus kinases .

- Induction of Apoptosis : The activation of apoptotic pathways has been observed in related pyrazole derivatives, suggesting that this compound may similarly promote cell death in cancerous cells .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Compounds structurally related to 2,4-dimethyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine have demonstrated the ability to inhibit inflammatory pathways, potentially through the modulation of cytokine release and inhibition of cyclooxygenase enzymes .

Herbicidal Activity

The herbicidal potential of pyrazole-containing compounds has been documented extensively:

- Weed Control : A study evaluating various pyrazole derivatives found that certain compounds exhibited strong herbicidal activity against species like Pennisetum alopecuroides. The structure–activity relationship indicated that modifications at the pyrimidine ring significantly influenced herbicidal effectiveness .

Data Summary Table

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | IC₅₀ = 0.39 ± 0.06 µM (MCF7) | |

| Anti-inflammatory | Inhibition of COX enzymes | |

| Herbicidal | Effective against Pennisetum roots |

Case Studies

- Anticancer Study : In vitro testing on new oxazolo[5,4-d]pyrimidine derivatives showed promising results in inhibiting cancer cell proliferation and inducing apoptosis through the activation of caspase cascades .

- Herbicidal Evaluation : A series of novel pyrazolylpyrimidine derivatives were synthesized and tested for herbicidal activity, with some showing significant inhibition of chlorophyll synthesis in target weeds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-dimethyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyrimidine derivatives are often functionalized at the 6-position using pyrazole-containing nucleophiles under reflux in polar aprotic solvents (e.g., DMF or DMSO) with catalysts like K₂CO₃. Hydrochloride salt formation typically involves treating the free base with HCl in aqueous or alcoholic media. Reaction temperature (e.g., 50°C for salt formation ), solvent choice, and stoichiometric ratios of reagents critically affect yield. Purity is assessed via HPLC (>98% purity criteria ) and crystallography (monoclinic space groups common for similar salts ).

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrazole C-H signals at δ 7.5–8.5 ppm ).

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for free base and salt forms).

- X-ray crystallography : To resolve crystal packing and hydrogen-bonding networks, as seen in structurally related pyrimidine-pyrrolidinone hydrochlorides .

- HPLC/TLC : For purity evaluation, particularly to detect unreacted intermediates or degradation products .

Q. How can researchers ensure reproducibility in biological assays involving this compound?

- Methodological Answer : Standardize protocols for:

- Solubility : Use DMSO for stock solutions (≤0.1% final concentration to avoid cytotoxicity).

- Storage : Store lyophilized hydrochloride salts at -20°C under inert atmosphere to prevent hygroscopic degradation .

- Bioactivity assays : Include positive controls (e.g., kinase inhibitors for enzyme inhibition studies ) and validate results across multiple cell lines or in vitro models.

Advanced Research Questions

Q. What mechanistic insights exist regarding this compound’s interaction with biological targets (e.g., kinases or receptors)?

- Methodological Answer : Computational docking and mutagenesis studies can identify binding motifs. For example:

- Kinase inhibition : Pyrimidine derivatives often target ATP-binding pockets in kinases (e.g., Src/Abl kinases ). Use surface plasmon resonance (SPR) to measure binding affinities.

- Receptor modulation : Structural analogs with pyrazole substituents show activity at α7 nicotinic acetylcholine receptors; radioligand displacement assays (e.g., using [³H]-MLA) can quantify receptor affinity .

Q. How do structural modifications (e.g., pyrazole methyl groups) influence bioactivity and selectivity?

- Methodological Answer : Conduct SAR studies by synthesizing analogs with varied substituents:

- Pyrazole modifications : Replace the 4-methyl group with halogens or bulkier alkyl chains to assess steric/electronic effects on target engagement.

- Pyrimidine core : Compare 2,4-dimethyl vs. 2-ethoxy-6-fluoro substitutions (as in related compounds ) to evaluate metabolic stability and potency.

- Data analysis : Use IC₅₀ shift assays and molecular dynamics simulations to correlate structural changes with activity .

Q. How should researchers address contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer : Investigate potential variables:

- Assay conditions : Differences in buffer pH, ion concentrations, or incubation times may alter compound stability or binding kinetics .

- Cell line variability : Test the compound in isogenic cell lines to isolate genetic factors affecting response.

- Batch purity : Re-evaluate compound purity via LC-MS and repeat assays with rigorously characterized batches .

Guidance for Methodological Rigor

- Theoretical Frameworks : Link studies to kinase inhibition models or receptor signaling pathways to contextualize findings .

- Data Validation : Use triplicate measurements in independent experiments and apply statistical tools (e.g., ANOVA for dose-response curves).

- Ethical Reporting : Disclose all synthetic protocols, assay conditions, and data normalization methods to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.